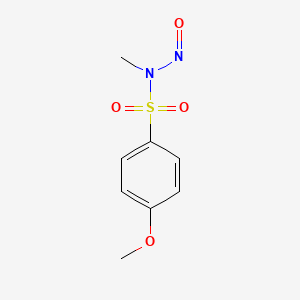
N-Ethyl-N,N-dimethylethanaminium hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N,N-dimethylethanaminium hydrogen sulfate: is a quaternary ammonium compound with the molecular formula C6H17NO4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ethyl group, two methyl groups, and an ethanaminium group bonded to a hydrogen sulfate ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N,N-dimethylethanaminium hydrogen sulfate typically involves the quaternization of N,N-dimethylethanamine with ethyl iodide, followed by the reaction with sulfuric acid to form the hydrogen sulfate salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the quaternization reaction.
Solvent: Polar solvents such as ethanol or water to dissolve the reactants.
Reaction Time: Several hours to ensure complete conversion to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: N-Ethyl-N,N-dimethylethanaminium hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-) can react with the quaternary ammonium group.
Oxidizing Agents: Agents like hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield N-ethyl-N,N-dimethylethanolamine.
Aplicaciones Científicas De Investigación
Chemistry: N-Ethyl-N,N-dimethylethanaminium hydrogen sulfate is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.
Biology: In biological research, this compound is employed as a surfactant and emulsifying agent, aiding in the solubilization of hydrophobic compounds in aqueous solutions.
Industry: In industrial applications, this compound is utilized in the formulation of detergents, fabric softeners, and antistatic agents due to its surfactant properties.
Mecanismo De Acción
The mechanism by which N-Ethyl-N,N-dimethylethanaminium hydrogen sulfate exerts its effects is primarily through its surfactant properties. The quaternary ammonium group interacts with both hydrophilic and hydrophobic molecules, reducing surface tension and enhancing solubility. This interaction facilitates the formation of micelles, which can encapsulate hydrophobic compounds and improve their dispersion in aqueous solutions.
Comparación Con Compuestos Similares
N,N-Dimethylethanaminium chloride: Similar structure but with a chloride ion instead of a hydrogen sulfate ion.
N-Ethyl-N,N-dimethylethanaminium bromide: Similar structure but with a bromide ion.
N,N-Diethylethanaminium hydrogen sulfate: Similar structure but with two ethyl groups instead of one ethyl and two methyl groups.
Uniqueness: N-Ethyl-N,N-dimethylethanaminium hydrogen sulfate is unique due to its specific combination of an ethyl group, two methyl groups, and a hydrogen sulfate ion. This unique structure imparts distinct surfactant properties, making it particularly effective in applications requiring phase transfer catalysis and solubilization of hydrophobic compounds.
Propiedades
Número CAS |
403695-54-5 |
|---|---|
Fórmula molecular |
C6H17NO4S |
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
diethyl(dimethyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C6H16N.H2O4S/c1-5-7(3,4)6-2;1-5(2,3)4/h5-6H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
GRKLCOPAQBIPFW-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(C)CC.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



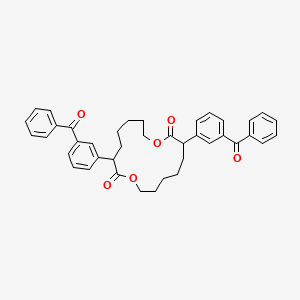
![2-Cyclohexen-1-ol, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14234474.png)
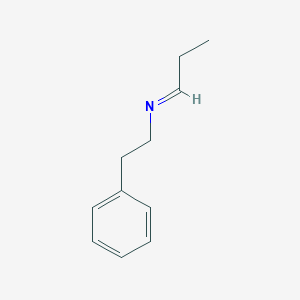
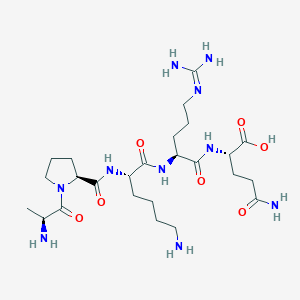
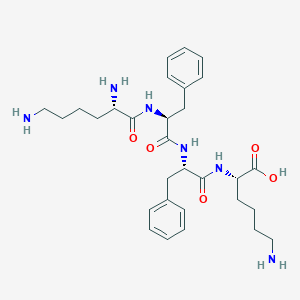
![Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate](/img/structure/B14234484.png)
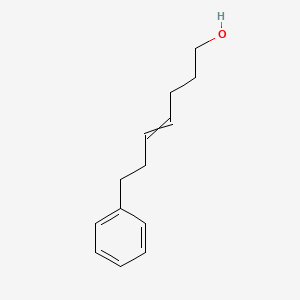
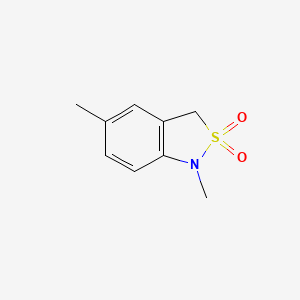
![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
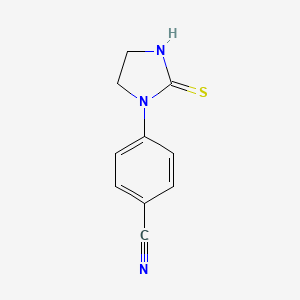
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)
